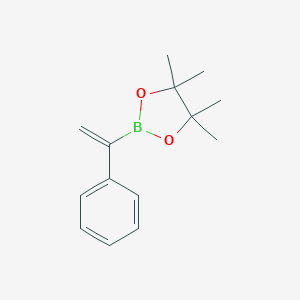

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Description

The exact mass of the compound 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGBWPMWUZSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452643 | |

| Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143825-84-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylvinylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This versatile vinyl boronate ester serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, also known as 1-phenylvinylboronic acid pinacol ester, is an organoboron compound that has gained significant interest for its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring a stable pinacolato boronic ester and a reactive vinyl group, makes it an excellent reagent for introducing the 1-phenylvinyl moiety into a variety of organic substrates. This capability is particularly valuable in the synthesis of pharmaceuticals and functional materials where this structural motif is desired.

Boron-based compounds, in general, have become increasingly important in medicinal chemistry, offering unique properties that can enhance interactions with biological targets.[1] The stability and reactivity of boronic esters like the title compound make them indispensable tools for medicinal chemists.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is not extensively documented in publicly available literature, its synthesis can be reliably achieved through the catalytic hydroboration of phenylacetylene with pinacolborane (HBpin). This method is a well-established and efficient way to produce vinylboronate esters.

Proposed Synthetic Pathway: Catalytic Hydroboration

The most common and effective method for the synthesis of vinylboronate esters is the catalytic hydroboration of alkynes. In the case of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, this involves the addition of pinacolborane to phenylacetylene in the presence of a suitable catalyst.

Caption: Proposed synthetic workflow for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the catalytic hydroboration of terminal alkynes.

Materials:

-

Phenylacetylene

-

Pinacolborane (HBpin)

-

Transition metal catalyst (e.g., a rhodium or iridium complex)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or a flame-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Inert gas line

-

Syringes for liquid transfer

Procedure:

-

Preparation: A Schlenk flask is charged with the catalyst under an inert atmosphere. Anhydrous solvent is added via cannula or syringe, and the mixture is stirred to dissolve the catalyst.

-

Addition of Reactants: Phenylacetylene is added to the flask via syringe. Pinacolborane is then added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure product.

Characterization

Spectroscopic Data (Predicted)

The following table summarizes the predicted and reference spectroscopic data for the characterization of the title compound.

| Technique | Predicted Data for 1-Phenylvinyl Isomer | Reference Data for (E)-Styryl Isomer[2] |

| ¹H NMR (CDCl₃) | Multiplet at ~7.2-7.5 ppm (aromatic protons), two singlets for the vinyl protons, and a singlet at ~1.3 ppm for the methyl groups of the pinacol ester. | Multiplet at 7.48-7.50 ppm (2H), multiplet at 7.29-7.35 ppm (3H), doublet at 7.47 ppm (1H, J=18.8 Hz), doublet at 6.17 ppm (1H, J=18.4 Hz), singlet at 1.31 ppm (12H).[2] |

| ¹³C NMR (CDCl₃) | Resonances in the aromatic region (~127-138 ppm), signals for the vinyl carbons, a signal for the carbon attached to boron, and signals for the pinacol ester carbons (~83 and ~25 ppm). | Signals at 149.50, 137.41, 128.89, 128.56, 127.04, 83.35, and 24.81 ppm.[2] |

| Mass Spectrometry (GC-MS) | Expected molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₉BO₂. | M+ m/z 230.2.[2] |

Applications in Drug Development and Organic Synthesis

The primary application of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize complex molecules.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the vinyl boronate ester is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction allows for the efficient formation of a new carbon-carbon bond, incorporating the 1-phenylvinyl moiety into the target molecule.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Relevance to Drug Discovery

The ability to introduce the 1-phenylvinyl group is of significant interest in drug discovery for several reasons:

-

Scaffold Hopping and SAR Studies: It allows for the modification of lead compounds to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The vinyl group can act as a bioisostere for other functional groups, potentially improving pharmacokinetic or pharmacodynamic properties.

-

Access to Novel Chemical Space: It enables the synthesis of novel molecular architectures that may exhibit desired biological activity.

Boron-containing compounds themselves are being explored as therapeutic agents for a range of diseases.[1]

Conclusion

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed synthetic and characterization data for this specific isomer are not abundant in the literature, its preparation via catalytic hydroboration of phenylacetylene is a highly plausible and efficient route. The compound's utility in Suzuki-Miyaura cross-coupling reactions makes it a key tool for the construction of complex organic molecules, underscoring the growing importance of organoboron chemistry in modern science.

References

1H NMR and 13C NMR spectral data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane and its Isomer

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. Due to the limited availability of specific spectral data for this exact isomer in the public domain, this guide presents the well-documented data for its close structural isomer, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, as a reference. This is followed by a detailed prediction of the expected spectral characteristics for the target molecule, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Introduction to the Analyte

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a member of the vinyl boronate ester family, which are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structural characterization of these compounds by NMR spectroscopy is crucial for confirming their identity and purity. The key structural features influencing the NMR spectra are the phenyl ring, the vinyl group, and the pinacolato boronic ester moiety.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the reference compound, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, and the predicted data for the target compound, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane.

Reference Compound: (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Table 1: ¹H NMR Spectral Data for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.37 | d | 18.4 | 1H | Styryl β-H |

| 7.28 | m | - | 5H | Phenyl-H |

| 6.15 | d | 18.4 | 1H | Styryl α-H |

| 1.31 | s | - | 12H | Pinacol CH₃ |

Table 2: ¹³C NMR Spectral Data for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

| Chemical Shift (δ) ppm | Assignment |

| 149.7 | Styryl β-C |

| 137.4 | Phenyl C1 (ipso) |

| 129.7 | Phenyl C3/C5 (meta) |

| 128.4 | Phenyl C2/C6 (ortho) |

| 127.8 | Phenyl C4 (para) |

| 118.0 (approx.) | Styryl α-C (broad due to B-coupling) |

| 83.3 | Pinacol C-O |

| 24.8 | Pinacol CH₃ |

Predicted Spectral Data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

The key difference in the structure of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is the substitution pattern on the vinyl group. This will lead to significant changes in the NMR spectrum, most notably the absence of coupling between vinyl protons and the appearance of two distinct vinyl proton signals.

Table 3: Predicted ¹H NMR Spectral Data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| 7.40 - 7.20 | m | 5H | Phenyl-H | Similar to the reference compound. |

| ~5.8 | s | 1H | Vinyl-H (geminal to phenyl) | Deshielded by the phenyl group and the double bond. Appears as a singlet. |

| ~5.6 | s | 1H | Vinyl-H (geminal to boronate) | Shielded relative to the other vinyl proton. Appears as a singlet. |

| 1.29 | s | 12H | Pinacol CH₃ | Similar to the reference compound. |

Table 4: Predicted ¹³C NMR Spectral Data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~150 | Phenyl C1 (ipso) | Attached to the vinyl group. |

| ~145 | Vinyl C (quaternary, attached to phenyl) | Deshielded quaternary carbon. |

| 129 - 127 | Phenyl C2-C6 | Similar to the reference compound. |

| ~125 | Vinyl CH₂ | Shielded relative to the substituted vinyl carbon. |

| ~83.5 | Pinacol C-O | Similar to the reference compound. |

| ~24.7 | Pinacol CH₃ | Similar to the reference compound. |

| Not observed (broad) | Vinyl C (attached to Boron) | The carbon directly attached to boron is often broadened to the point of being unobservable due to quadrupolar relaxation. |

Experimental Protocols

A general protocol for obtaining ¹H and ¹³C NMR spectra for pinacol boronic esters is provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: Approximately 220-250 ppm, centered around 100 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the general structure of the analyte.

Caption: A logical workflow for NMR spectral analysis.

Caption: Chemical structure of the analyte.

Stability and reactivity of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane under various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a versatile vinyl boronate ester. Understanding the behavior of this reagent under various conditions is crucial for its effective application in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document summarizes key stability considerations, outlines its reactivity in common chemical transformations, and provides detailed experimental protocols for its use and stability assessment.

Executive Summary

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a pinacol ester of 1-phenylvinylboronic acid, is a valuable synthetic intermediate. The pinacol group confers significantly greater stability compared to the free boronic acid, particularly against hydrolysis and oxidation, primarily due to steric hindrance around the boron center.[1] This enhanced stability facilitates its storage, handling, and use in multi-step syntheses.[2] The compound's primary reactivity lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as an effective vinylating agent.[3][4] However, like other boronate esters, it is susceptible to degradation under certain conditions, such as strongly acidic or basic aqueous environments and in the presence of strong oxidizing agents.

Stability Profile

The stability of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a critical factor for its successful application. The following sections detail its stability under various conditions, with comparative data for related boronate esters.

Hydrolytic Stability

Pinacol boronate esters are known to be more resistant to hydrolysis than their corresponding boronic acids.[1] The rate of hydrolysis is influenced by pH and the electronic properties of the substituents on the aromatic ring.[5][6]

Table 1: Qualitative Hydrolytic Stability under Various pH Conditions

| pH Range | Condition | Expected Stability of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane | Rationale |

| 1-3 | Strong Acid | Low to Moderate | Acid-catalyzed hydrolysis can occur, though slower than for less hindered esters. |

| 4-6 | Weak Acid | Moderate to High | Generally stable, with slow hydrolysis over extended periods. |

| 7-8 | Neutral/Slightly Basic | Moderate | Hydrolysis is accelerated at physiological pH compared to neutral water.[5][6] |

| 9-11 | Weak Base | Moderate to Low | Base-catalyzed hydrolysis is a known degradation pathway for boronate esters. |

| 12-14 | Strong Base | Low | Rapid hydrolysis is expected under strongly basic conditions. |

Oxidative Stability

Organoboron compounds are susceptible to oxidation.[7] The primary degradation products are typically the corresponding alcohol (in this case, likely leading to acetophenone after rearrangement) and boric acid.[8]

Table 2: Oxidative Stability in the Presence of Common Oxidants

| Oxidant | Condition | Expected Stability | Notes |

| Air (O₂) | Ambient, neat or in aprotic solvent | High | Generally stable to aerial oxidation under normal storage and reaction conditions. |

| Hydrogen Peroxide (H₂O₂) | Neutral or basic | Low | Readily oxidized to the corresponding phenol/alcohol.[2][9] This is the basis of the common hydroboration-oxidation reaction. |

| Peroxynitrite (ONOO⁻) | Physiological pH | Low | Rapid oxidation is expected.[2] |

| Metal Oxidants (e.g., CrO₃) | Acidic | Low | Strong oxidants will lead to degradation of the molecule.[7] |

Thermal Stability

Pinacol boronate esters generally exhibit good thermal stability, allowing for their use in reactions at elevated temperatures.[1]

Table 3: General Thermal Stability Profile

| Temperature Range | Expected Stability | Notes |

| -20°C to 25°C | High | Recommended for long-term storage to minimize degradation. |

| 25°C to 80°C | Good | Generally stable for the duration of typical organic reactions. |

| > 80°C | Moderate to Good | May be stable for short periods, but prolonged heating could lead to decomposition. Reaction optimization is recommended. |

Reactivity Profile

The synthetic utility of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is primarily centered on its participation in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of a C(sp²)-C(sp²) bond with aryl, heteroaryl, or vinyl halides and triflates.[10]

Caption: Generalized Suzuki-Miyaura coupling pathway involving a vinyl boronate ester.

Other Reactions

Vinyl boronate esters can participate in a range of other transformations, including:

-

Chan-Lam Coupling: Copper-catalyzed C-N or C-O bond formation.

-

Radical Additions: Can undergo addition of radicals to the vinyl group.[1]

-

Conjugate Additions: Can act as a Michael acceptor in certain reactions.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability by ¹H NMR

This protocol provides a general method for monitoring the hydrolysis of the boronate ester over time.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN).

-

Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the stock solution.

-

Initiation of Hydrolysis: In an NMR tube, combine a known volume of the stock solution with a specific volume of a buffered D₂O solution of the desired pH.

-

NMR Analysis: Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.

-

Data Analysis: Monitor the disappearance of the vinyl proton signals of the starting material and the appearance of signals corresponding to the hydrolysis products. The relative integration of the starting material peak to the internal standard peak will allow for the quantification of the remaining boronate ester at each time point.

Caption: Workflow for monitoring hydrolytic stability via ¹H NMR spectroscopy.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane with an aryl halide. Optimization may be required for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[7]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationships in Stability

The stability of boronate esters is governed by a combination of steric and electronic factors.

Caption: Factors influencing the stability of the target boronate ester.

Conclusion

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a robust and versatile reagent for organic synthesis. Its enhanced stability, relative to the free boronic acid, makes it a preferred choice for introducing the 1-phenylvinyl moiety. While generally stable under typical laboratory conditions, users should be mindful of its susceptibility to hydrolysis under strongly acidic or basic conditions and its reactivity towards common oxidizing agents. The provided protocols offer a foundation for its application and for further investigation into its stability profile for specific applications.

References

- 1. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]

- 2. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-phenylvinylboronic acid pinacol ester - 143825-84-7 - Structure, Synthesis, Properties [organoborons.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Evolution of Vinyl Boronic Esters: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vinyl boronic esters have emerged from relative obscurity to become indispensable tools in the arsenal of synthetic organic chemists. Their unique combination of stability, versatility, and reactivity has positioned them as crucial intermediates in the construction of complex molecular architectures, with profound implications for medicinal chemistry, materials science, and natural product synthesis. This technical guide provides a comprehensive overview of the historical development of vinyl boronic esters, detailing the evolution of their synthesis and their transformative impact on carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Early Developments and the Dawn of a New Reagent

The story of vinyl boronic esters is intrinsically linked to the broader field of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860, it was not until the mid-20th century that the synthetic potential of organoboranes began to be fully appreciated. Early methods for the preparation of vinyl boronic esters were often cumbersome, relying on the reaction of vinyl organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These approaches, while foundational, were often limited by the harsh reaction conditions and poor functional group tolerance inherent to the highly reactive organometallics.

A significant breakthrough arrived with the development of hydroboration , a reaction discovered by Herbert C. Brown, for which he was a co-recipient of the 1979 Nobel Prize in Chemistry. The addition of a boron hydride species across a carbon-carbon multiple bond provided a milder and more functional-group-tolerant route to organoboranes.

The Hydroboration Revolution: A Gateway to Vinyl Boronic Esters

The hydroboration of alkynes proved to be a pivotal moment in the history of vinyl boronic esters. This reaction allows for the direct and stereoselective synthesis of vinyl boranes, which can then be readily converted to the more stable and easily handled boronic esters.

Mechanism of Alkyne Hydroboration

The hydroboration of alkynes proceeds via a concerted, syn-addition of the B-H bond across the triple bond. This mechanism dictates the stereochemistry of the resulting vinyl borane, with the boron and hydrogen atoms adding to the same face of the alkyne. For terminal alkynes, the boron atom typically adds to the terminal carbon, an example of anti-Markovnikov regioselectivity, which is primarily driven by steric factors.[1][2]

Regioselectivity and the Advent of Bulky Boranes

While the hydroboration of terminal alkynes with borane (BH₃) generally favors the anti-Markovnikov product, mixtures of regioisomers can be obtained. To address this, sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, were introduced.[1] These reagents exhibit exceptional regioselectivity for the terminal carbon of the alkyne, leading to the formation of the desired (E)-vinyl boronic esters with high purity after esterification.

The Rise of Transition Metal Catalysis

The latter half of the 20th century witnessed the dawn of a new era in organic synthesis, dominated by the power of transition metal catalysis. This revolution provided novel and highly efficient pathways for the synthesis of vinyl boronic esters, further expanding their accessibility and utility.

Miyaura Borylation: A Direct Route from Vinyl Halides

A landmark achievement in this area was the development of the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction enables the direct synthesis of vinyl boronic esters from vinyl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][4] The reaction is characterized by its mild conditions, broad substrate scope, and excellent functional group tolerance, making it a highly practical and widely adopted method.

The catalytic cycle of the Miyaura borylation typically involves three key steps: oxidative addition of the vinyl halide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to afford the vinyl boronic ester and regenerate the active palladium(0) catalyst.[5]

Dehydrogenative Borylation of Alkenes

Another innovative approach that has gained traction is the dehydrogenative borylation of alkenes . This method, often catalyzed by rhodium or zirconium complexes, directly converts alkenes into vinyl boronic esters by forming a C-B bond and a C-H bond with the concomitant release of dihydrogen (H₂). This strategy offers an atom-economical alternative to traditional methods that require pre-functionalized starting materials.

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The true transformative power of vinyl boronic esters was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction . First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides, providing a remarkably versatile and powerful tool for the construction of carbon-carbon bonds.[6] For their contributions to this field, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.

Vinyl boronic esters are exceptional coupling partners in the Suzuki-Miyaura reaction, allowing for the stereospecific formation of di- and trisubstituted alkenes. The reaction proceeds with retention of the double bond geometry of the vinyl boronic ester, making it an invaluable tool for the synthesis of complex molecules with precise stereochemical control.

The catalytic cycle of the Suzuki-Miyaura coupling shares similarities with the Miyaura borylation, involving oxidative addition, transmetalation (this time with the vinyl boronic ester), and reductive elimination to form the new C-C bond.[7]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for key synthetic methods used to prepare vinyl boronic esters.

Table 1: Comparison of Catalytic Systems for the Hydroboration of Terminal Alkynes

| Catalyst System | Alkyne Substrate | Product | Yield (%) | E/Z Ratio | Reference |

| 9-BBN | Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 76 | >99:1 | [8] |

| Catecholborane | 1-Octyne | (E)-1-Octenylboronic acid catechol ester | High | >98:2 | [9] |

| Ti(IV) amido complex | Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 92 | >99:1 | [10] |

| Rh(I)/dppe | Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 95 | >99:1 | [11] |

| Cu(I)/NHC | Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 91 | >98:2 | [11] |

Table 2: Comparison of Conditions for the Miyaura Borylation of Vinyl Halides

| Vinyl Halide | Diboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-β-Bromostyrene | B₂pin₂ | PdCl₂(dppf) | KOAc | DMSO | 80 | 85 | [3] |

| 1-Bromo-1-octene | B₂pin₂ | Pd(dba)₂/PCy₃ | KOAc | Dioxane | 80 | 92 | [12] |

| (Z)-1-Iodo-1-hexene | B₂pin₂ | Pd(PPh₃)₄ | KOAc | Toluene | 50 | 88 | [3] |

| Vinyl triflate | B₂pin₂ | PdCl₂(dppf) | KOAc | DMSO | 80 | 78 | [4] |

Experimental Protocols

General Procedure for the Hydroboration of a Terminal Alkyne with 9-BBN and Conversion to the Pinacol Ester

To a solution of the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. Pinacol (1.2 mmol) is then added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired (E)-vinyl boronic acid pinacol ester.

General Procedure for the Miyaura Borylation of a Vinyl Bromide

A mixture of the vinyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium acetate (3.0 mmol) in anhydrous DMSO (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the vinyl boronic acid pinacol ester.

General Procedure for the Suzuki-Miyaura Coupling of a Vinyl Boronic Ester with an Aryl Iodide

To a mixture of the vinyl boronic acid pinacol ester (1.0 mmol), the aryl iodide (1.2 mmol), and potassium carbonate (2.0 mmol) in a 3:1 mixture of DMF and water (4 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 6 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the coupled product.[13]

Conclusion and Future Outlook

The historical journey of vinyl boronic esters from their early, challenging syntheses to their current status as readily accessible and highly versatile reagents is a testament to the ingenuity and relentless progress of organic chemistry. The development of robust and reliable synthetic methods, particularly hydroboration and transition-metal-catalyzed borylations, has democratized their use and paved the way for their widespread application. The profound impact of the Suzuki-Miyaura coupling, in which vinyl boronic esters play a starring role, cannot be overstated, having revolutionized the way chemists approach the synthesis of complex molecules.

Looking ahead, the field continues to evolve. The development of more sustainable and environmentally friendly catalytic systems, including those based on earth-abundant metals, is an active area of research. Furthermore, the design of novel vinyl boronic esters with unique reactivity profiles promises to unlock new synthetic possibilities. As our understanding of organoboron chemistry deepens, the legacy of vinyl boronic esters as a cornerstone of modern organic synthesis is certain to endure and expand, enabling future generations of scientists to address pressing challenges in medicine, materials, and beyond.

References

- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. ajuronline.org [ajuronline.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

A Technical Guide to the Pioneers of Pinacol Boronate Esters: From Discovery to Application

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal contributions of the key scientists behind the discovery and widespread application of pinacol boronate esters, a cornerstone of modern organic synthesis.

Introduction

Pinacol boronate esters have become indispensable reagents in organic chemistry, prized for their unique combination of stability and reactivity. Unlike their more sensitive boronic acid counterparts, pinacol esters are generally stable to air and moisture, allowing for easier handling, storage, and purification by standard techniques like column chromatography.[1] Their primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where they serve as versatile nucleophilic partners for the formation of carbon-carbon bonds.[2][3][4] This guide honors the key pioneers whose work established the foundational methods for synthesizing and utilizing these critical compounds.

Key Pioneers and Their Foundational Contributions

The development of pinacol boronate esters into ubiquitous synthetic tools can be largely attributed to the groundbreaking work of four key scientists: Akira Suzuki, Norio Miyaura, Tatsuo Ishiyama, and John F. Hartwig.

Akira Suzuki: The Application Catalyst

While not directly involved in the initial synthesis of pinacol boronate esters, Professor Akira Suzuki's development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides in 1979 laid the critical groundwork for their future importance.[2][5] Initially demonstrated with other boranes, the "Suzuki Coupling" or "Suzuki-Miyaura Coupling" became the premier application for the more stable and versatile pinacol boronate esters developed later.[3][6] His work, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, created the demand and the context for the development of improved organoboron reagents.[5]

Norio Miyaura: The Architect of Pinacol Boronate Synthesis

Professor Norio Miyaura of Hokkaido University is a central figure in the history of pinacol boronate esters. His research greatly advanced the field of organoborane chemistry.[7]

-

The Miyaura Borylation Reaction (1995): Miyaura's most direct and impactful contribution was the discovery of a palladium-catalyzed cross-coupling reaction between bis(pinacolato)diboron (B₂pin₂) and aryl or vinyl halides.[7][8] This method, now known as the Miyaura Borylation, provided a highly practical and general route to synthesize pinacol boronate esters from readily available starting materials. The reaction's mild conditions tolerate a wide variety of functional groups, which was a significant improvement over traditional methods that often required the use of highly reactive organolithium or Grignard reagents.[8][9]

-

Collaboration on Suzuki-Miyaura Coupling: Working alongside Akira Suzuki, Miyaura was instrumental in developing the cross-coupling reaction that bears both their names.[6] He discovered that the reaction proceeds smoothly in the presence of an aqueous base, a crucial finding that broadened the reaction's scope and utility.[7]

Tatsuo Ishiyama: Innovator in C-H Functionalization

A close collaborator of Norio Miyaura, Professor Tatsuo Ishiyama made seminal contributions to the synthesis of boronate esters through the direct functionalization of carbon-hydrogen (C-H) bonds.

-

Iridium-Catalyzed C-H Borylation: Ishiyama, in conjunction with Miyaura and later independently, developed iridium-catalyzed reactions that directly convert aromatic and vinylic C-H bonds into C-B bonds using B₂pin₂.[10][11][12] This represented a major leap in synthetic efficiency, as it bypassed the need for pre-functionalized starting materials like organic halides.[13] The regioselectivity of these reactions is often governed by steric effects, providing a predictable way to functionalize complex molecules.[10]

John F. Hartwig: Expanding the Frontiers of Borylation

Professor John F. Hartwig at the University of California, Berkeley, independently developed and significantly expanded the field of C-H borylation. His work is characterized by deep mechanistic studies and the development of highly active and selective catalyst systems.

-

Independent Discovery of C-H Borylation: Hartwig's group discovered and developed catalytic processes for converting alkyl and aryl C-H bonds into C-B bonds, creating a powerful platform for diverse molecular functionalizations.[14][15] His research established that metal boryl complexes are remarkably reactive towards the cleavage of otherwise inert C-H bonds.[15]

-

Catalyst and Ligand Development: A key aspect of Hartwig's research has been the rational design of ligands to improve catalyst performance. He demonstrated that ligands like 4,4'-di-tert-butylbipyridine (dtbpy) and 3,4,7,8-tetramethylphenanthroline (tmphen) could be used to create highly robust and active iridium catalysts, preventing catalyst deactivation and increasing reaction yields.[16] His work has enabled the borylation of a wide range of substrates, including complex heteroarenes, which are of immense importance in medicinal chemistry.[17]

Core Experimental Methodologies

The work of these pioneers has led to several standard protocols for the synthesis of pinacol boronate esters. The following table summarizes the key features of their landmark reactions.

| Reaction Name | Pioneer(s) | Description | Typical Reactants | Typical Catalyst/Reagents | Key Advantage |

| Miyaura Borylation | Norio Miyaura, Tatsuo Ishiyama | Palladium-catalyzed cross-coupling to form a C-B bond.[8] | Aryl/Vinyl Halides or Triflates, Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) or other Pd(0)/Pd(II) complexes, KOAc (Potassium Acetate) | Utilizes readily available organic halides; broad functional group tolerance.[7][8] |

| Ishiyama-Hartwig C-H Borylation | Tatsuo Ishiyama, John F. Hartwig, Norio Miyaura | Iridium-catalyzed direct conversion of a C-H bond to a C-B bond.[10] | Arenes, Heteroarenes, Alkenes, Bis(pinacolato)diboron (B₂pin₂) | [Ir(COD)(OMe)]₂ (precatalyst), dtbpy or other bipyridine/phenanthroline ligands | High atom economy by avoiding pre-functionalized substrates; sterically-controlled regioselectivity.[10][14][15] |

Representative Experimental Protocol: Miyaura Borylation

The following is a generalized protocol for the palladium-catalyzed synthesis of an aryl pinacol boronate ester, based on the seminal work by Miyaura and Ishiyama.[8]

Reaction: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.[8]

Materials:

-

Aryl halide (e.g., Iodobenzene) (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc) (1.5 mmol)

-

Anhydrous solvent (e.g., Dioxane or DMSO) (5 mL)

Procedure:

-

A dry reaction flask is charged with the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

The anhydrous solvent is added via syringe.

-

The reaction mixture is heated to 80 °C and stirred for a period of 6-24 hours, with reaction progress monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with a solvent such as ethyl acetate, and washed with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure aryl pinacol boronate ester.

Visualizations of Key Pathways

The following diagrams illustrate the core transformations developed by these pioneers.

Caption: The Miyaura Borylation reaction workflow.

Caption: The Ishiyama-Hartwig C-H Borylation reaction.

Caption: Relationship between borylation methods and Suzuki-Miyaura coupling.

Conclusion

The collective contributions of Akira Suzuki, Norio Miyaura, Tatsuo Ishiyama, and John F. Hartwig have fundamentally transformed the landscape of organic synthesis. Suzuki's discovery of the cross-coupling reaction provided the crucial application, while Miyaura, Ishiyama, and Hartwig developed the elegant and efficient methods to synthesize the now-ubiquitous pinacol boronate esters. Their work has empowered chemists across academia and industry, accelerating the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials by providing robust and reliable tools for molecular construction.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Suzuki Coupling | Borates Today [borates.today]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Norio Miyaura - Wikipedia [en.wikipedia.org]

- 7. CSJ Award 2007-Prof.Norio Miyaura [csj.jp]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. Organic Synthesis International: Miyaura-Ishiyama-Hartwig Borylation [organicsynthesisinternational.blogspot.com]

- 11. Iridium(I)-catalyzed C-H Borylation of α,β-Unsaturated Esters with Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Research | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This versatile vinyl boronate ester serves as a pivotal building block in modern organic synthesis, enabling the construction of complex molecular architectures. This document details its primary synthesis via catalyzed hydroboration, and its subsequent applications in carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling, Diels-Alder cycloadditions, and conjugate additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this reagent in research and drug development.

Introduction

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a pinacol ester of α-phenylvinyl boronic acid, is a stable and readily handled organoboron compound. Its utility stems from the versatile reactivity of the vinyl boronate moiety, which can participate in a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds. The presence of the phenyl group on the vinyl substituent influences the electronic properties and steric environment of the double bond, imparting specific reactivity and selectivity in various reactions. This guide will explore the core reaction mechanisms associated with this compound, providing a foundational understanding for its application in synthetic chemistry.

Synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

The most common and efficient method for the synthesis of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is the hydroboration of phenylacetylene with pinacolborane (H-B(pin)). While pinacolborane itself exhibits low reactivity towards alkynes, the reaction can be effectively catalyzed by various transition metal complexes or boranes.[1][2]

9-BBN-Catalyzed Hydroboration

A widely employed method involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst.[2] This reaction proceeds with high regioselectivity to afford the (E)-isomer of the desired vinyl boronate ester.

Reaction Scheme:

Caption: 9-BBN catalyzed hydroboration of phenylacetylene.

Mechanism of 9-BBN Catalyzed Hydroboration:

The precise mechanism of the 9-BBN catalyzed hydroboration of alkynes with pinacolborane is thought to involve a series of sigma-bond metathesis steps. A plausible catalytic cycle is depicted below:

Caption: Proposed catalytic cycle for 9-BBN catalyzed hydroboration.

In this proposed mechanism, 9-BBN reacts with pinacolborane in a reversible equilibrium. The subsequent interaction with phenylacetylene and a sigma-bond metathesis event leads to the formation of the vinyl boronate product and regeneration of the 9-BBN catalyst.

Quantitative Data for Synthesis

The yield of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is influenced by reaction parameters such as stoichiometry and catalyst loading.

| Phenylacetylene (equiv) | Pinacolborane (equiv) | 9-BBN (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1.0 | 1.2 | 10 | THF | 65 | 73 | [2] |

| 1.0 | 1.2 | 20 | THF | 65 | 76 | [2] |

| 1.0 | 1.4 | 10 | THF | 65 | 65 | [2] |

| 1.2 | 1.0 | 10 | THF | 65 | 69 | [2] |

Experimental Protocol: 9-BBN-Catalyzed Hydroboration

Materials:

-

Phenylacetylene

-

Pinacolborane

-

9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenylacetylene (1.0 equiv).

-

Dissolve the phenylacetylene in anhydrous THF.

-

Add pinacolborane (1.2 equiv) to the solution.

-

Add the 9-BBN solution in THF (20 mol%).

-

Heat the reaction mixture to 65 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel.

Fundamental Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane serves as the organoboron partner, enabling the formation of a new carbon-carbon bond at the vinyl position.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the title compound.

Catalytic Cycle:

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) active species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table presents representative yields for the Suzuki-Miyaura coupling of vinyl boronate esters with various aryl halides. While not all examples use the exact title compound, they provide a strong indication of the expected reactivity and yields.

| Vinyl Boronate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-Octenyl boronate pinacol ester | Bromobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 66 | [3] |

| Vinyl boronate pinacol ester | 3-Iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane | 120 (µW) | 86 | |

| Heptyl boronate pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

-

To a Schlenk flask, add 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (e.g., 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Diels-Alder Reaction

Vinyl boronate esters can act as dienophiles in Diels-Alder reactions, forming six-membered rings with a boronate substituent. This functionality can then be further transformed, for example, through oxidation to the corresponding alcohol.

General Reaction Scheme:

Caption: Diels-Alder reaction of the title compound.

Conjugate Addition Reactions

The electron-withdrawing nature of the boronate group can activate the vinyl group for conjugate addition (Michael addition) of nucleophiles. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the boron atom.

General Reaction Scheme:

Caption: Conjugate addition to the title compound.

Applications in Drug Development

Organoboron compounds, particularly boronic acids and their esters, are of significant interest in medicinal chemistry and drug development.[5] The boron atom can act as a transition state analog inhibitor of serine proteases, and the tunable properties of the boronic acid moiety allow for optimization of potency and pharmacokinetic properties.

While direct applications of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in the synthesis of specific marketed drugs are not widely documented, its utility lies in its ability to generate key structural motifs found in bioactive molecules. The Suzuki-Miyaura coupling of this reagent provides access to substituted styrenes and biaryl structures, which are prevalent in a vast array of pharmaceuticals.

The workflow for utilizing this vinyl boronate in a drug discovery context would typically involve its coupling with a functionalized (hetero)aryl halide to assemble a key intermediate, which would then be further elaborated to the final drug candidate.

Caption: Workflow for application in drug discovery.

Conclusion

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a valuable and versatile reagent in organic synthesis. Its straightforward preparation via catalyzed hydroboration and its diverse reactivity in fundamental carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an important tool for the construction of complex organic molecules. The ability to generate substituted styrenyl and biaryl motifs, which are common in pharmacologically active compounds, underscores its relevance to researchers, scientists, and drug development professionals. A thorough understanding of its underlying reaction mechanisms is key to effectively harnessing its synthetic potential.

References

- 1. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]

- 2. ajuronline.org [ajuronline.org]

- 3. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane | Poster Board #1107 - American Chemical Society [acs.digitellinc.com]

- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. The information herein is compiled from safety data sheets of structurally similar compounds and general best practices for handling air- and moisture-sensitive organoboron reagents.

Hazard Identification and Classification

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Aquatic Toxicity | Not Classified | Data not available |

| Chronic Aquatic Toxicity | Not Classified | Data not available |

GHS Pictograms (Inferred)

-

GHS02: Flame: Indicates a fire hazard.[2]

-

GHS07: Exclamation Mark: Indicates skin and eye irritation, and may cause respiratory irritation.[1]

Signal Word (Inferred): Danger or Warning[1][2]

Physicochemical Properties

Quantitative data for the target compound is limited. The following table includes data for structurally related compounds to provide an estimate of its properties.

| Property | Value (Analogous Compounds) | Source |

| Molecular Formula | C₁₆H₂₁BO₂ | - |

| Molecular Weight | 256.15 g/mol | - |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | |

| Boiling Point | 52-54 °C @ 24 mmHg (for vinyl analog) | [2] |

| Flash Point | 34 °C (for vinyl analog) | [2] |

| Density | ~0.908 g/mL (for vinyl analog) | [2] |

Safe Handling and Storage

Due to its air and moisture sensitivity, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane requires specific handling and storage procedures to maintain its integrity and ensure user safety.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat.[1] |

| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |

Handling Procedures

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1] This can be achieved using a glovebox or Schlenk line techniques.[3][4]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[1] Use non-sparking tools.

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.

-

Transfers: Use syringe or cannula techniques for transferring the liquid.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[3][5]

Storage Conditions

-

Temperature: Store in a cool, dry, well-ventilated area.[1] Refrigeration (2-8 °C) is often recommended for long-term storage.[1]

-

Container: Keep the container tightly sealed.[1] For long-term storage, consider sealing in an ampoule under an inert atmosphere.

-

Incompatible Materials: Store away from strong oxidizing agents and water.[1]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7] Do not use water, as boronic esters can react with it.

-

Specific Hazards: The compound is flammable and may form explosive mixtures with air. Thermal decomposition may produce carbon oxides and boron oxides.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][7]

-

Collection: Collect the absorbed material into a suitable, sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Dispose of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[6] Unused or waste material can be cautiously decomposed by slow addition to a stirred solution of a proton source, such as an alcohol, followed by neutralization and aqueous workup. This should only be performed by trained personnel in a controlled environment.

Experimental Protocols

The following are general experimental protocols for the synthesis and use of styrenyl boronate esters. These should be adapted and optimized for the specific requirements of your research.

A. Synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane via Miyaura Borylation

This protocol is adapted from general procedures for the Miyaura borylation.[8]

-

Materials:

-

1-Bromo-1-phenylethene (1 equivalent)

-

Bis(pinacolato)diboron (1.1 equivalents)

-

[Pd(dppf)Cl₂] (0.03 equivalents)

-

Potassium acetate (3 equivalents)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromo-1-phenylethene, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite and wash with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

-

B. Suzuki-Miyaura Cross-Coupling using 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

This protocol is a general procedure for Suzuki-Miyaura cross-coupling reactions.[9][10]

-

Materials:

-

Aryl halide (e.g., aryl bromide) (1 equivalent)

-

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Aqueous sodium carbonate (2 M, 2 equivalents)

-

Toluene/Ethanol mixture (e.g., 3:1)

-

-

Procedure:

-

To a Schlenk flask, add the aryl halide, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the cross-coupled product.

-

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. molan.wdfiles.com [molan.wdfiles.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. fishersci.com [fishersci.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

General Solubility Characteristics of Boronic Acid Pinacol Esters

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a pinacol ester of 1-phenylvinylboronic acid. Generally, the esterification of boronic acids to their corresponding pinacol esters increases their solubility in organic solvents.[1][2] Studies on analogous compounds, such as phenylboronic acid pinacol ester, provide a basis for predicting the solubility behavior of the target compound.

Pinacol esters of boronic acids tend to behave like typical organic compounds in terms of their solubility.[3] For phenylboronic acid pinacol ester, it has been observed that it possesses high solubility in a range of common organic solvents, with the highest solubility found in chloroform and the lowest in hydrocarbon solvents like methylcyclohexane.[1][4][5] The differences in solubility between various organic solvents for phenylboronic acid pinacol ester are generally small.[1][6]

Table 1: Illustrative Solubility of a Related Compound (Phenylboronic Acid Pinacol Ester) in Various Organic Solvents.

| Solvent | Compound | Qualitative Solubility | Reference |

| Chloroform | Phenylboronic Acid Pinacol Ester | High | [1][4] |

| 3-Pentanone | Phenylboronic Acid Pinacol Ester | High | [1][4] |

| Acetone | Phenylboronic Acid Pinacol Ester | High | [1][4] |

| Dipropyl Ether | Phenylboronic Acid Pinacol Ester | High | [1][4] |

| Methylcyclohexane | Phenylboronic Acid Pinacol Ester | Low | [1][4] |

Note: This table is illustrative and based on the solubility of a structurally similar compound, phenylboronic acid pinacol ester. Actual solubilities of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the solubility of boronic acid esters in organic solvents is the dynamic method (also known as the synthetic method).[1][3] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

2.1. Principle

A biphasic sample with a precisely known composition of the solute (4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane) and the chosen organic solvent is prepared. The mixture is then heated at a slow, controlled rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific concentration. This point can be determined by visual inspection or more accurately by monitoring the solution's turbidity with a luminance probe or nephelometer.[1][7]

2.2. Materials and Apparatus

-

Solute: High-purity 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane.

-

Solvents: High-purity, anhydrous organic solvents of interest.

-

Analytical Balance: Precision of at least 0.1 mg.

-

Sample Vials: Glass vials or test tubes with airtight seals.

-

Stirring: Magnetic stirrer and small stir bars.

-

Temperature Control: A programmable, controlled temperature bath or heating block with a precision of ±0.1 °C.

-

Temperature Measurement: Calibrated thermometer or thermocouple with a precision of ±0.1 °C.

-

Turbidity Detection (recommended): Luminance probe, nephelometer, or a dedicated turbidity sensor.[7][8][9]

2.3. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane into a sample vial.

-

Add a precise weight or volume of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Measurement:

-

Place the sealed vial in the temperature-controlled bath and begin vigorous stirring.

-

Increase the temperature of the bath at a slow, constant rate (e.g., 0.2-0.5 °C per minute) to ensure thermal equilibrium.[2]

-

Continuously monitor the turbidity of the solution.

-

Record the temperature at the exact moment the last solid particles disappear, and the solution becomes completely clear. This is the equilibrium solubility temperature.

-

-

Data Analysis:

-

Repeat the procedure for several different compositions of the solute in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

-

The resulting curve represents the solubility of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in the chosen solvent over the measured temperature range.

-

2.4. Considerations for Air-Sensitive Compounds

Many organoboron compounds can be sensitive to air and moisture.[2] If 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is suspected to be unstable, the experimental setup should be adapted to maintain an inert atmosphere (e.g., Argon or Nitrogen). This includes preparing samples in a glovebox and using solvents that have been properly dried and degassed.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination described above.

Caption: Workflow for Dynamic Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rheolution.com [rheolution.com]

- 9. bmglabtech.com [bmglabtech.com]

CAS number and molecular structure of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a versatile organoboron compound. This document details its chemical identity, physical properties, and key applications in organic synthesis, particularly its role as a building block in the construction of complex molecules relevant to drug discovery and materials science.

Chemical Identity and Molecular Structure

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, also known as 1-phenylvinylboronic acid pinacol ester, is a stable and versatile reagent for carbon-carbon bond formation.[1][2] Its structure features a vinylboronic acid moiety protected by a pinacol group, which enhances its stability and handling properties compared to the corresponding free boronic acid.

Molecular Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | [1] |

| CAS Number | 143825-84-7 | [1] |

| Molecular Formula | C₁₄H₁₉BO₂ | [1] |

| Molecular Weight | 230.11 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 42-49 °C | [2][3] |

Experimental Data

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the vinyl protons, the phenyl group protons, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: Signals for the vinyl carbons (with the carbon attached to boron often showing broadening due to quadrupolar relaxation), phenyl carbons, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group.

-

¹¹B NMR: A single, broad resonance in the typical range for tricoordinate boronate esters, expected around δ 30 ppm.

Experimental Protocols

Organoboron compounds are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[4]